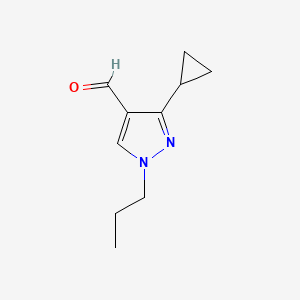
7-Bromo-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzodiazepines typically involves the reaction of appropriate phenyl compounds with dihydro-3H-1,4-benzodiazepin-2-one derivatives under various conditions. For instance, treatment of a hydroxy-substituted benzodiazepin-2-one with alkyl tosylates can result in alkylated benzodiazepines, as seen in the synthesis of derivatives with different alkyl substituents and their crystal structures elucidated through X-ray crystallography (Kravtsov et al., 2012). These processes are crucial for modifying the molecular structure and properties of the benzodiazepines.
Molecular Structure Analysis
The molecular structure of benzodiazepines, including variations like 7-bromo-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, can be significantly altered through synthesis methods, leading to different crystalline forms. X-ray crystallography studies reveal that such alterations can lead to significant changes in the conformation of the central molecular fragment, influencing the assembly mode in the crystal. The interaction through hydrogen bonds and halogen bonds plays a critical role in the stabilization of these structures (Kravtsov et al., 2012).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions that can modify their chemical structure and properties. For example, the bromination of benzodiazepin-2-ones can lead to the formation of mono- and dibromo derivatives, which is a common method for introducing bromo groups into the benzodiazepine scaffold. These reactions are often carried out in media with different acidities and can result in compounds with distinct UV, PMR, and mass spectral characteristics (Avramenko et al., 1979).
Physical Properties Analysis
The physical properties of benzodiazepines, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. For instance, the crystal structure analysis of benzodiazepine derivatives reveals the presence of intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding, which affect their stability, solubility, and crystal packing (Kravtsov et al., 2012).
Chemical Properties Analysis
The chemical properties of benzodiazepines are defined by their reactivity and the types of chemical reactions they can undergo. This includes reactions like bromination, which can alter the electronic properties of the benzene ring and affect the molecule's reactivity and interaction with biological targets. The synthesis and modification of benzodiazepines through such chemical reactions enable the fine-tuning of their chemical properties for specific applications (Avramenko et al., 1979).
Scientific Research Applications
Synthetic Methodologies and Biological Activities
Synthetic Aspects of Benzodiazepines Benzodiazepines are pivotal in pharmaceutical industry and organic synthesis, given their profound biological activities like anticonvulsion, anti-anxiety, sedation, and hypnotic properties. Recent studies have focused on synthetic strategies for 1,4- and 1,5-benzodiazepines, employing o-phenylenediamine as a precursor. These efforts aim to develop efficient methods for synthesizing these compounds, highlighting their significance in drug discovery and chemical synthesis (Teli et al., 2023).
Pharmacological Profile of Benzothiazepines Benzothiazepines, another closely related class, show diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. These compounds are of particular interest in drug research for their potential against various targets. The structural versatility of benzothiazepines underscores their utility in medicinal chemistry, driving the development of new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).
Environmental and Safety Considerations
Environmental Occurrence and Fate of Benzodiazepines Investigations into the environmental impact of benzodiazepines, including their occurrence in water treatment processes, have been pivotal. These studies reveal the persistent nature of benzodiazepine derivatives in the environment, emphasizing the need for comprehensive treatment methods to mitigate their presence. The findings suggest that only a combination of biological and photochemical treatments, followed by adsorption to activated carbon, achieves significant removal efficiencies, highlighting the challenges in eliminating these compounds from water sources (Kosjek et al., 2012).
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to Diazepam . Additionally, more studies are needed to fully understand its physical and chemical properties, safety profile, and potential uses .
properties
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O/c16-10-3-6-13-12(7-10)15(18-8-14(20)19-13)9-1-4-11(17)5-2-9/h1-7,15,18H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUKXRQQRNGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)




![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2480571.png)



![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

